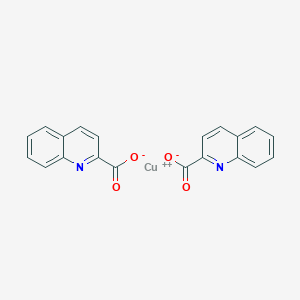
N-(Butan-2-yl)-4-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-(Butan-2-yl)-4-methylaniline is an organic compound with the molecular formula C11H17N. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a sec-butyl group, and a methyl group is attached to the benzene ring. This compound is used primarily in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
N-(Butan-2-yl)-4-methylaniline can be synthesized through several methods. One common approach involves the alkylation of 4-methylaniline with sec-butyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-methylaniline and sec-butyl halide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Procedure: The 4-methylaniline is dissolved in a suitable solvent like ethanol or methanol, and the sec-butyl halide is added dropwise. The mixture is then heated under reflux for several hours.
Purification: The product is isolated by extraction with an organic solvent, followed by purification using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
N-(Butan-2-yl)-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into secondary amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
N-(Butan-2-yl)-4-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which N-(Butan-2-yl)-4-methylaniline exerts its effects depends on the specific chemical reactions it undergoes. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The molecular targets and pathways involved can vary based on the context of its use.
類似化合物との比較
Similar Compounds
N-sec-Butylaniline: Similar structure but lacks the methyl group on the benzene ring.
N-tert-Butyl-4-methylaniline: Similar structure but with a tert-butyl group instead of a sec-butyl group.
4-Methylaniline: Lacks the sec-butyl group on the nitrogen atom.
Uniqueness
N-(Butan-2-yl)-4-methylaniline is unique due to the presence of both the sec-butyl group on the nitrogen and the methyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C11H17N |
|---|---|
分子量 |
163.26 g/mol |
IUPAC名 |
N-butan-2-yl-4-methylaniline |
InChI |
InChI=1S/C11H17N/c1-4-10(3)12-11-7-5-9(2)6-8-11/h5-8,10,12H,4H2,1-3H3 |
InChIキー |
GVXNRFKKOMDDKG-UHFFFAOYSA-N |
正規SMILES |
CCC(C)NC1=CC=C(C=C1)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-[4-(hydroxymethyl)-3-methylphenyl]acetamide](/img/structure/B8749069.png)


![2-[(2-phenylphenyl)methyl]propanedioic acid](/img/structure/B8749106.png)

